molecular formula C10H12N4O5 B10827139 Cyanocytidine

Cyanocytidine

Cat. No.: B10827139
M. Wt: 268.23 g/mol
InChI Key: IFNZBPOTTLVKSI-VPCXQMTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanocytidine is a nucleoside analogue that has garnered significant interest in the field of medicinal chemistry. It is structurally related to cytidine, a naturally occurring nucleoside, but features a cyano group at the sixth position of the pyrimidine ring. This modification imparts unique chemical and biological properties to this compound, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanocytidine can be synthesized through several methods. One common approach involves the treatment of 5-bromocytidine or its derivatives with sodium cyanide. This reaction typically occurs in the presence of a solvent such as dimethyl sulfoxide and at elevated temperatures. The resulting product is this compound, which can be further purified through crystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Cyanocytidine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: this compound can be reduced to form amino derivatives.

    Oxidation Reactions: Oxidation of this compound can yield carboxylic acid derivatives.

Common Reagents and Conditions:

    Sodium Cyanide: Used in the initial synthesis of this compound.

    Methoxide: Employed in the conversion of this compound to methyl cytidine-6-carboximidate.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed:

    Methyl Cytidine-6-Carboximidate: Formed through methoxide treatment.

    Cytidine-6-Carboxylic Acid: Resulting from further oxidation of the cyano group.

Scientific Research Applications

Cyanocytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various nucleoside analogues.

    Biology: Investigated for its potential role in modulating biological pathways involving nucleosides.

    Medicine: Explored for its antiviral and anticancer properties. This compound derivatives have shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of cyanocytidine involves its incorporation into RNA and DNA, where it can disrupt normal nucleic acid function. This disruption can lead to the inhibition of protein synthesis and cell proliferation. Additionally, this compound can inhibit enzymes involved in nucleic acid metabolism, further contributing to its biological effects. The molecular targets of this compound include RNA polymerase and DNA methyltransferase, which are crucial for the synthesis and modification of nucleic acids .

Comparison with Similar Compounds

  • Azacitidine
  • Decitabine
  • Cytidine

Cyanocytidine’s unique cyano group allows it to participate in distinct chemical reactions and biological pathways, setting it apart from other nucleoside analogues.

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

InChI

InChI=1S/C10H12N4O5/c11-4-10(8(17)7(16)5(3-15)19-10)14-2-1-6(12)13-9(14)18/h1-2,5,7-8,15-17H,3H2,(H2,12,13,18)/t5-,7-,8-,10-/m1/s1

InChI Key

IFNZBPOTTLVKSI-VPCXQMTMSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)C#N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2(C(C(C(O2)CO)O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.